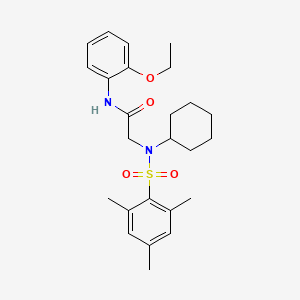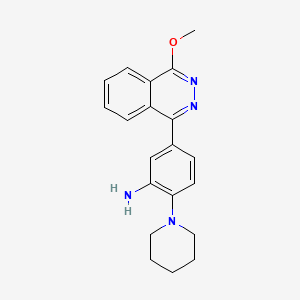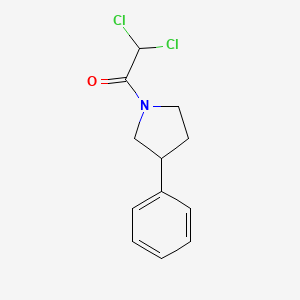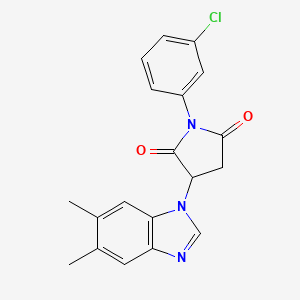
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as CCG-63802, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of glycine antagonists and has been shown to have an impact on various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide involves its ability to act as a glycine receptor antagonist. Glycine is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By blocking the glycine receptors, N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide can modulate the activity of neurons, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to have an impact on pain management, memory enhancement, and neuroprotection. In studies related to pain management, the compound has been shown to reduce pain sensitivity in animal models. In studies related to memory enhancement, the compound has been shown to improve memory retention in animal models. In studies related to neuroprotection, the compound has been shown to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective glycine receptor antagonist, making it a valuable tool for researchers studying the role of glycine in various physiological and biochemical processes. The compound is also stable and can be easily synthesized in the lab.
However, there are also limitations associated with the use of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in lab experiments. The compound has a low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the compound has a high molecular weight, which can limit its ability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the study of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide. One direction is the study of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the compound's impact on other physiological and biochemical processes, such as inflammation and immune function. Additionally, the development of new synthesis methods for N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide could lead to improvements in its purity and solubility, making it a more valuable tool for scientific research.
Conclusion
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound has been shown to have an impact on various physiological and biochemical processes, making it a valuable tool for researchers. The synthesis method for the compound is complex, and its purity is crucial for its application in scientific research. While there are advantages and limitations associated with the use of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in lab experiments, there are also several future directions for its study that could lead to new discoveries and advancements in scientific research.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide has been studied extensively for its potential applications in scientific research. It has been shown to have an impact on various physiological and biochemical processes, making it a valuable tool for researchers. The compound has been used in studies related to pain management, memory enhancement, and neuroprotection. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-5-31-23-14-10-9-13-22(23)26-24(28)17-27(21-11-7-6-8-12-21)32(29,30)25-19(3)15-18(2)16-20(25)4/h9-10,13-16,21H,5-8,11-12,17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCASDQRCZQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)



![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)
